Cas no 21477-91-8 (3-(2R)-2-aminopropylphenol)
3-(2R)-2-aminopropylphenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 3-[(2R)-2-aminopropyl]-
- (R)-3-(2-AMINOPROPYL)PHENOL
- (R)-3-(2-Amino-propyl)-phenol
- 3-(2R)-2-aminopropylphenol
- 21477-91-8
- Phenol, 3-((2R)-2-aminopropyl)-
- Phenol, m-(2-aminopropyl)-, (R)-(-)-
- (R)-gepefrine
- SCHEMBL2562808
- EN300-1848859
- Gepefrine, (R)-
- UNII-5SOQ6X928X
- (alphaR)-(-)-alpha-Methyl-m-tyramine
- PD132632
- CS-0449740
- 3-[(2r)-2-aminopropyl]phenol
- (.ALPHA.R)-(-)-.ALPHA.-METHYL-M-TYRAMINE
- 5SOQ6X928X
- Q27262817
-
- MDL: MFCD20449852
- Inchi: 1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3/t7-/m1/s1
- InChI Key: WTDGMHYYGNJEKQ-SSDOTTSWSA-N
- SMILES: OC1=CC=CC(=C1)C[C@@H](C)N
Computed Properties
- Exact Mass: 151.099714038g/mol
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 46.2Ų
3-(2R)-2-aminopropylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1429-1g |
(R)-3-(2-Amino-propyl)-phenol |
21477-91-8 | 97% | 1g |
11702.99CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1429-5g |
(R)-3-(2-Amino-propyl)-phenol |
21477-91-8 | 97% | 5g |
41384.47CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1429-500mg |
(R)-3-(2-Amino-propyl)-phenol |
21477-91-8 | 97% | 500mg |
6275.51CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1122476-500mg |
(R)-3-(2-Amino-propyl)-phenol |
21477-91-8 | 95% | 500mg |
$825 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1122476-1g |
(R)-3-(2-Amino-propyl)-phenol |
21477-91-8 | 95% | 1g |
$1545 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1122476-5g |
(R)-3-(2-Amino-propyl)-phenol |
21477-91-8 | 95% | 5g |
$5465 | 2024-07-28 | |
| Enamine | EN300-1848859-0.05g |
3-[(2R)-2-aminopropyl]phenol |
21477-91-8 | 0.05g |
$1008.0 | 2023-09-19 | ||
| Enamine | EN300-1848859-0.1g |
3-[(2R)-2-aminopropyl]phenol |
21477-91-8 | 0.1g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1848859-0.25g |
3-[(2R)-2-aminopropyl]phenol |
21477-91-8 | 0.25g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1848859-0.5g |
3-[(2R)-2-aminopropyl]phenol |
21477-91-8 | 0.5g |
$1152.0 | 2023-09-19 |
3-(2R)-2-aminopropylphenol Suppliers
3-(2R)-2-aminopropylphenol Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-(2R)-2-aminopropylphenol
Professional Introduction to 3-(2R)-2-aminopropylphenol (CAS No. 21477-91-8)
3-(2R)-2-aminopropylphenol, identified by its Chemical Abstracts Service (CAS) number CAS No. 21477-91-8, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of novel therapeutic agents.
The molecular structure of 3-(2R)-2-aminopropylphenol consists of a phenolic ring substituted with a 2-aminoethyl group at the para position. This configuration imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. The presence of both an amino group and a hydroxyl group on the same molecule allows for diverse functionalization, enabling the creation of complex derivatives with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-(2R)-2-aminopropylphenol. Research studies have highlighted its role as a precursor in the synthesis of bioactive molecules targeting various disease pathways. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties, which are crucial in managing chronic diseases such as arthritis and neurodegenerative disorders.
One of the most compelling aspects of 3-(2R)-2-aminopropylphenol is its stereochemical diversity. The (2R) configuration at the chiral center introduces a specific spatial arrangement that can significantly influence the biological activity of resulting compounds. This stereochemical specificity is particularly important in drug design, where enantiomeric purity can determine the efficacy and safety of a therapeutic agent. Recent advancements in chiral synthesis techniques have made it possible to produce high-purity forms of this compound, opening new avenues for medicinal chemistry research.
The pharmaceutical industry has been actively investigating novel synthetic routes to optimize the production of 3-(2R)-2-aminopropylphenol. Innovations in catalytic processes and green chemistry principles have enabled more efficient and sustainable methods for its synthesis. These advancements not only reduce costs but also minimize environmental impact, aligning with global efforts towards sustainable pharmaceutical manufacturing.
Moreover, the application of computational chemistry and molecular modeling has played a pivotal role in understanding the interactions between 3-(2R)-2-aminopropylphenol and biological targets. These computational studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity, guiding the design of next-generation drugs with improved therapeutic profiles.
In clinical research, preliminary studies have demonstrated promising results when 3-(2R)-2-aminopropylphenol-based compounds are tested in vitro and in vivo. These studies suggest that such derivatives exhibit significant potential in modulating key cellular pathways involved in disease progression. For example, certain analogs have shown efficacy in inhibiting enzymes associated with metabolic disorders, offering hope for novel treatment strategies.
The versatility of CAS No. 21477-91-8 as a building block for drug discovery is further underscored by its ability to form stable complexes with other pharmacophores. This property allows for the development of multifunctional drugs that can target multiple pathways simultaneously, potentially leading to synergistic therapeutic effects.
The regulatory landscape for pharmaceutical compounds like 3-(2R)-2-aminopropylphenol is stringent but well-defined, ensuring that only rigorously tested and safe agents reach clinical use. Manufacturers must adhere to Good Manufacturing Practices (GMP) and undergo extensive preclinical and clinical trials before regulatory approval. These stringent measures are essential to protect patient safety while advancing medical science.
The future prospects for research involving CAS No. 21477-91-8 appear highly promising. As our understanding of molecular interactions deepens, new applications for this compound are likely to emerge. Collaborative efforts between academic researchers and industry scientists will be crucial in translating laboratory findings into tangible therapeutic benefits for patients worldwide.
In conclusion, 3-(2R)-2-aminopropylphenol (CAS No. 21477-91-8) represents a fascinating compound with significant potential in pharmaceutical innovation. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a cornerstone molecule for developing novel treatments across various therapeutic areas.
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